3,4,5-Tribromo-1-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-tribromo-1-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPFYEWNZFBALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547291 | |
| Record name | 3,4,5-Tribromo-1-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104599-40-8 | |
| Record name | 3,4,5-Tribromo-1-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4,5 Tribromo 1 Nitro 1h Pyrazole and Its Precursors
Strategic Approaches to the Pyrazole (B372694) Core Halogenation
The construction of the tribrominated pyrazole framework is the foundational stage in the synthesis of 3,4,5-Tribromo-1-nitro-1H-pyrazole. This can be achieved through various strategic approaches, primarily involving the direct, stepwise halogenation of a pyrazole starting material or the assembly of the ring from pre-halogenated components via multicomponent reactions.
Stepwise Bromination of Pyrazole Derivatives
Stepwise bromination is a conventional and widely studied method for the functionalization of the pyrazole ring. The pyrazole scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions such as halogenation. nih.gov However, the regioselectivity of these substitutions is highly dependent on the reaction conditions and the existing substituents on the ring.
The pyrazole ring has three carbon positions (C3, C4, and C5) available for substitution. In electrophilic substitution reactions, the C4 position is generally the most reactive and nucleophilic, making it the preferred site for the initial halogenation. nih.govresearchgate.net The synthesis of 3,4,5-tribromopyrazole, therefore, typically begins with the bromination at this position.
Once the C4 position is occupied by a bromine atom, the electronic properties of the pyrazole ring are altered. The introduction of an electron-withdrawing bromine atom deactivates the ring towards further electrophilic attack. Subsequent bromination at the C3 and C5 positions becomes more challenging and often requires more forcing conditions. The control of regioselectivity to functionalize the C5 position can also be achieved by introducing a temporary blocking group at the C4 position, which is later removed. However, for exhaustive bromination, a stepwise approach under increasingly harsh conditions is typically employed to overcome the deactivating effects of the previously introduced bromine atoms. The process involves the sequential substitution at the most reactive sites until the 3,4,5-tribrominated product is achieved.
| Position | Relative Reactivity to Electrophiles | Typical Order of Bromination |
| C4 | High | 1st |
| C5 | Moderate | 2nd or 3rd |
| C3 | Moderate | 2nd or 3rd |
This table illustrates the general regioselectivity observed in the electrophilic bromination of an unsubstituted pyrazole ring.
Reaction conditions play a pivotal role in the efficiency of pyrazole bromination. The rate of halogenation can be dramatically influenced by the pH of the reaction medium. In neutral or acidic conditions, the pyrazole exists as a neutral molecule. However, under alkaline conditions, the pyrazole is deprotonated at the N1 position to form the pyrazolate anion. nih.gov
This conjugate base is significantly more electron-rich and, therefore, more nucleophilic than its neutral counterpart. Research has shown that the bromination of the pyrazolate anion can be up to 10,000 times faster than the reaction with neutral pyrazole. researchgate.net This enhanced reactivity is crucial for achieving polysubstitution. By conducting the bromination in alkaline media, the deactivating effect of the bromine atoms already on the ring can be more easily overcome, facilitating the exhaustive bromination required to produce 3,4,5-tribromopyrazole.
| Reaction Medium | Dominant Pyrazole Species | Reactivity towards Bromine | Implication for Synthesis |
| Acidic/Neutral | Neutral Pyrazole | Moderate | Suitable for mono-bromination at C4. |
| Alkaline | Pyrazolate Anion | Very High (Rate increased ~10⁴-fold) researchgate.net | Highly efficient for poly-bromination to achieve the 3,4,5-tribromo derivative. |
This table summarizes the effect of pH on the bromination of pyrazole.
One-Pot Multicomponent Reactions Yielding Halogenated Pyrazoles
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. mdpi.com In the context of pyrazole synthesis, MCRs typically involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgchim.it
While the direct one-pot synthesis of 3,4,5-tribromopyrazole via an MCR is not extensively documented, the strategy is viable. This approach would involve using pre-halogenated building blocks. For instance, a tribrominated 1,3-dicarbonyl compound could react with hydrazine in a one-pot cyclization to directly form the 3,4,5-tribromopyrazole core. This strategy circumvents the challenges of controlling regioselectivity and reactivity associated with the stepwise bromination of the pre-formed pyrazole ring. The literature demonstrates that MCRs are compatible with a wide range of functional groups, including halogens on the starting materials, to produce complex, functionalized pyrazole derivatives. nih.govrsc.org
Introduction of the Nitro Group at the N1-Position
Following the successful synthesis of the 3,4,5-tribromopyrazole precursor, the final step is the introduction of a nitro group at the N1 position of the pyrazole ring. This transformation is an N-nitration reaction, which requires a potent nitrating agent.
Nitration of Halogenated Pyrazole Intermediates
The nitration of 3,4,5-tribromopyrazole is an electrophilic substitution reaction on a nitrogen atom. The pyrazole ring in the precursor is heavily substituted with three strongly electron-withdrawing bromine atoms. This electronic feature significantly deactivates the carbon positions (C3, C4, and C5) towards further electrophilic attack. Consequently, the reaction with a nitrating agent will overwhelmingly favor substitution on the more nucleophilic ring nitrogen atom rather than on a carbon atom.
The synthesis of N-nitropyrazoles is typically achieved using strong nitrating agents. nih.gov A common and effective method involves the use of a mixture of fuming nitric acid and acetic anhydride. google.com This system generates the highly electrophilic nitronium ion (NO₂⁺), which readily attacks the N1-nitrogen of the tribrominated pyrazole. The reaction is carefully controlled at low temperatures to prevent side reactions. Upon completion, an aqueous workup precipitates the desired this compound product.
| Precursor | Nitrating Agent | Product | Rationale |
| 3,4,5-Tribromopyrazole | Fuming HNO₃ / Acetic Anhydride | This compound | The electron-deficient pyrazole ring directs the electrophilic nitronium ion to the N1-position. google.com |
This table outlines the N-nitration step for the synthesis of the final compound.
Optimization of Nitration Reagents and Conditions
The nitration of pyrazoles can be achieved using various nitrating agents, with the choice of reagent and reaction conditions being critical for selective N-nitration and avoiding undesired side reactions. Common nitrating systems include mixtures of concentrated nitric acid with other acids or anhydrides.
A widely used nitrating agent is a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate in situ. This reagent is effective for the N-nitration of pyrazoles. The reaction is typically carried out at low temperatures to control the exothermicity and prevent degradation of the substrate. For instance, the nitration of pyrazole itself with fuming nitric acid and acetic anhydride in glacial acetic acid at 20-25°C yields N-nitropyrazole google.com.
Another potent nitrating system is a combination of nitric acid and trifluoroacetic anhydride. This mixture provides a powerful electrophilic nitrating species and has been successfully employed for the direct nitration of a variety of five-membered heterocycles, including pyrazoles, affording mononitro derivatives in good yields semanticscholar.orgumich.eduresearchgate.net. The reaction conditions for this system are also typically kept at low temperatures, such as 0-5°C.
The optimization of nitration conditions involves careful control of parameters such as temperature, reaction time, and the stoichiometry of the reagents. The use of a mixed acid system, such as concentrated nitric acid and sulfuric acid, is also a common strategy for the nitration of aromatic and heteroaromatic compounds. However, for N-nitration of pyrazoles, reagents that generate the nitronium ion in a less acidic environment are often preferred to avoid C-nitration or rearrangement.
| Nitrating Agent | Typical Conditions | Target | Reference |
| Fuming HNO₃ / Ac₂O in Glacial Acetic Acid | 20-25°C, 2 hours | N-nitropyrazole | google.com |
| HNO₃ / Trifluoroacetic Anhydride | 0-5°C | Mononitro pyrazoles | semanticscholar.orgumich.eduresearchgate.net |
| Concentrated HNO₃ / H₂SO₄ | Varies | C-nitration of pyrazoles |
Avoiding Rearrangement and Over-Nitration
A significant challenge in the synthesis of N-nitropyrazoles is the potential for rearrangement to the more thermodynamically stable C-nitro isomers. N-nitropyrazoles can undergo a researchgate.netorganic-chemistry.org sigmatropic shift of the nitro group from the nitrogen to a carbon atom of the pyrazole ring, a process that is often facilitated by heat or strong acids google.com.
To avoid this rearrangement, it is crucial to maintain low reaction temperatures during the nitration and subsequent work-up procedures. The choice of a milder nitrating agent, such as nitric acid/acetic anhydride, can also disfavor rearrangement compared to stronger acidic conditions like mixed acid google.com.
Over-nitration, leading to the introduction of multiple nitro groups onto the pyrazole ring, is another potential side reaction. The electron-withdrawing nature of the three bromine atoms in 3,4,5-tribromo-1H-pyrazole deactivates the ring towards further electrophilic substitution on the carbon atoms, which inherently helps in preventing C-nitration. However, careful control of the stoichiometry of the nitrating agent is still necessary to avoid any potential side reactions. Using a slight excess of the nitrating agent is common to ensure complete conversion of the starting material, but a large excess should be avoided.
Tandem Halogenation-Nitration Strategies
While a direct one-pot tandem halogenation-nitration of pyrazole to yield this compound is not extensively documented, the concept of performing multiple functionalizations in a single pot is a desirable strategy for improving synthetic efficiency. Such a process would involve the sequential addition of brominating and nitrating agents under conditions that are compatible with both transformations.
A plausible, though not explicitly demonstrated, approach could involve the initial bromination of the pyrazole ring followed by in situ nitration. For instance, a one-pot synthesis of substituted pyrazoles has been reported where pyrazoline intermediates are formed and then oxidized in situ with bromine to afford pyrazoles organic-chemistry.org. This indicates the compatibility of bromine with the pyrazole synthesis reaction mixture. A subsequent nitration step in the same pot would require a careful selection of solvents and reagents to ensure that the brominating agent does not interfere with the nitration process and vice versa.
Synthesis from Advanced Pyrazole Precursors
Derivatization of 3,4,5-Tribromo-1H-pyrazole
The most direct route to this compound involves the derivatization of the readily accessible precursor, 3,4,5-tribromo-1H-pyrazole. The synthesis of this precursor can be achieved by the exhaustive bromination of pyrazole.
With 3,4,5-tribromo-1H-pyrazole in hand, the subsequent step is the selective introduction of a nitro group at the N1 position. This is an N-functionalization reaction. The presence of the three electron-withdrawing bromine atoms on the pyrazole ring increases the acidity of the N-H proton, facilitating its removal and subsequent reaction with an electrophilic nitrating agent.
The direct N-nitration can be carried out using the optimized nitration conditions discussed previously, such as nitric acid in acetic anhydride or trifluoroacetic anhydride at low temperatures. These conditions are designed to favor the kinetic product, which is the N-nitro derivative, over the thermodynamically favored C-nitro isomers.
Specific Routes via N-Vinylpyrazoles as Protective Groups
An alternative strategy for the synthesis of specifically functionalized pyrazoles involves the use of a protecting group on the N1 position. The vinyl group has been shown to be a stable and versatile N-protecting group for pyrazoles.
The synthesis of 3,4,5-tribromo-1-vinylpyrazole can be achieved from 3,4,5-tribromo-1H-pyrazole. While not directly leading to the 1-nitro derivative, the use of an N-vinyl group demonstrates a strategy for N1-functionalization which could potentially be adapted. For instance, the vinyl group could be used to protect the N1 position during other transformations on a less substituted pyrazole, and then removed to allow for N-nitration. However, a more direct approach is the nitration of the unprotected 3,4,5-tribromo-1H-pyrazole. The primary utility of the N-vinyl protecting group in the context of tribromopyrazole has been demonstrated in facilitating regioselective bromine-lithium exchange at the 5-position for the introduction of other substituents.
Development of Sustainable and Efficient Synthetic Routes
The synthesis of highly functionalized heterocyclic compounds such as this compound has traditionally relied on methods that often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. In recent years, a considerable shift towards the development of more sustainable and efficient synthetic routes has been observed, driven by the principles of green chemistry. nih.govresearchgate.net This section explores advanced synthetic methodologies, focusing on catalytic approaches to improve reaction efficiency and the incorporation of green chemistry principles to reduce the environmental impact of pyrazole synthesis.
Catalytic Methods for Enhanced Yields and Selectivity
The transition from stoichiometric to catalytic processes is a cornerstone of modern organic synthesis, offering benefits such as lower activation energies, faster reaction rates, and improved control over selectivity. For a polysubstituted molecule like this compound, catalytic methods can be applied to both the formation of the pyrazole core and the introduction of its substituents.
Catalytic Bromination of the Pyrazole Ring:
The precursor to the target compound, 3,4,5-tribromopyrazole, is typically synthesized by the bromination of pyrazole. Traditional methods often use elemental bromine in excess, which poses significant safety and environmental hazards. Catalytic approaches aim to replace stoichiometric bromine with more benign bromine sources and use a catalyst to facilitate the reaction with high regioselectivity and efficiency.
Recent research has focused on aerobic bromination, which utilizes a catalyst and a milder bromine source in the presence of an oxidant, often air or oxygen. For instance, a highly regioselective aerobic bromination of aromatic compounds has been achieved using a Fe3O4@SiO2/CuO nanocatalyst with O2 as a green oxidant. researchgate.net While not demonstrated specifically on pyrazole for tribromination, this method offers high yields and para-selectivity for various aromatic compounds and allows for the catalyst to be recycled multiple times without significant loss of activity. researchgate.net Another mild and efficient method involves the use of lithium bromide (LiBr) as the bromine source with boron trifluoride etherate (BF3·Et2O) under aerobic conditions. researchgate.net
| Catalyst System | Brominating Agent | Substrate Scope | Key Advantages |
| Fe3O4@SiO2/CuO | O2 / HBr | Aromatic Compounds | High yields, para-selectivity, catalyst is recyclable (up to 5 times). researchgate.net |
| BF3·Et2O | LiBr / O2 | Heteroarenes | Mild aerobic conditions, broad substrate scope, excellent functional group tolerance. researchgate.net |
| Butadiene Sulfone | N-Bromosuccinimide (NBS) | Arenes and Heteroarenes | Environmentally friendly substitute for DMSO, volatile and easy to recover. researchgate.net |
These catalytic systems represent a significant advancement over traditional bromination protocols, offering pathways to synthesize brominated pyrazole precursors with reduced environmental impact and enhanced efficiency.
Catalytic Nitration:
The final step in the synthesis is the N-nitration of the 3,4,5-tribromopyrazole precursor. Conventional nitration often employs a hazardous mixture of concentrated nitric and sulfuric acids. Catalytic and alternative methods seek to improve the safety and selectivity of this transformation.
Direct nitration of five-membered heterocycles, including pyrazoles, can be achieved with nitric acid in trifluoroacetic anhydride, which has been shown to produce mononitro derivatives in good yields. researchgate.net While this method is effective, research into truly catalytic systems is ongoing. One of the most innovative and green approaches to nitration involves biocatalysis. Enzymes such as peroxidases can catalyze nitration reactions under mild aqueous conditions. acs.org For example, horseradish peroxidase (HRP) has been used for the nitration of phenols in the presence of hydrogen peroxide and sodium nitrite. acs.org Although the substrate scope for halogenated pyrazoles has not been extensively explored, biocatalysis represents a frontier in sustainable chemical synthesis, offering high selectivity and minimal waste. acs.org
| Method/Catalyst | Nitrating Agent | Conditions | Advantages/Disadvantages |
| Nitric Acid/Trifluoroacetic Anhydride | HNO3 | 0-5 °C | Good yields for various heterocycles, but uses stoichiometric strong acids. researchgate.net |
| Biocatalysis (e.g., Horseradish Peroxidase) | H2O2 / NaNO2 | Aqueous buffer, room temperature | Extremely mild and green; challenges include narrow substrate spectrum and controlling regioselectivity. acs.org |
Green Chemistry Principles in Pyrazole Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes for pyrazole derivatives. nih.govdntb.gov.ua These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials throughout the chemical lifecycle.
Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:
Use of Greener Solvents: Traditional syntheses often use volatile and toxic organic solvents. Replacing these with greener alternatives like water, ethanol, or polyethylene glycol (PEG) can significantly reduce the environmental impact. nih.gov Water-based syntheses of pyrazoles are particularly attractive due to the low cost, non-toxicity, and non-flammability of water. nih.gov
Energy Efficiency: The use of alternative energy sources such as microwave irradiation and ultrasound can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.netnih.gov Microwave-assisted synthesis, for example, has been shown to reduce reaction times for pyrazole synthesis from hours to minutes. nih.gov
Catalysis: As discussed previously, employing recyclable catalysts, including heterogeneous catalysts, nanocatalysts, and biocatalysts, is a core principle of green chemistry. nih.gov These catalysts reduce waste by being used in small amounts and being recoverable and reusable.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Multicomponent reactions (MCRs) are a powerful tool for achieving high atom economy in the synthesis of complex molecules like pyrazoles, as they combine three or more reactants in a single step to form the product. nih.gov
The integration of these principles into the synthesis of this compound can lead to processes that are not only more efficient but also safer and more environmentally benign. dntb.gov.uatsijournals.com
Elucidation of Chemical Reactivity and Mechanistic Pathways
Reactivity of Halogen Substituents (Bromine)
The three bromine atoms at positions C3, C4, and C5 of the pyrazole (B372694) ring are key sites for functionalization. Their reactivity is influenced by the electron-withdrawing nature of the nitro group at the N1 position and the inherent electronic properties of the pyrazole ring.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful tool for the introduction of carbon-based and other functional groups onto heterocyclic scaffolds. wikipedia.org This process typically involves the reaction of an organohalide with an organometallic reagent, most commonly an organolithium or a Grignard reagent. wikipedia.org
Regioselectivity of Lithiation/Magnesiation (e.g., C5-bromine preference)
While direct experimental data on the halogen-metal exchange of 3,4,5-tribromo-1-nitro-1H-pyrazole is not extensively documented, the regioselectivity of such reactions can be predicted based on studies of related pyrazole systems. Research on the lithiation of 1-methylpyrazole (B151067) has shown that under thermodynamic control, deprotonation occurs preferentially at the C5 position. nih.gov This preference is attributed to the greater stability of the resulting C5-lithiated intermediate. nih.gov
In the case of this compound, the C5-bromine is expected to be the most susceptible to halogen-metal exchange. This is due to the acidifying effect of the adjacent N1-nitro group and the N2 nitrogen atom, which stabilize the resulting organometallic intermediate at the C5 position. Studies on polybromoimidazoles have also demonstrated that regioselective metal-halogen exchange can be achieved, with the C2 and C5 positions being particularly reactive depending on the specific organometallic reagent and protecting groups used. rsc.org
The general reactivity trend for halogen-metal exchange follows the order I > Br > Cl, making the bromine substituents on the pyrazole ring amenable to this transformation. wikipedia.org The use of organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures is a common strategy to effect such exchanges. nih.gov
Stability of Organometallic Intermediates
The stability of the organometallic intermediates formed during halogen-metal exchange is a critical factor for the success of subsequent reactions. The C5-lithiated or magnesiated intermediate of this compound is anticipated to have reasonable stability at low temperatures. The electron-withdrawing nitro group at N1 would contribute to the stabilization of the carbanionic character at the C5 position. However, such intermediates can be thermally labile and may undergo decomposition or rearrangement if not trapped with an electrophile at low temperatures. In related systems, the stability of lithiated species is often enhanced in ethereal solvents like tetrahydrofuran (B95107) (THF). nih.gov
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Reactions)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable methods for the formation of carbon-carbon bonds. nih.govyoutube.comyoutube.com These reactions offer a versatile route to introduce aryl, heteroaryl, or vinyl groups onto the pyrazole core by coupling with the corresponding boronic acids or their esters.
Site-Selective Arylation Strategies
In a polyhalogenated substrate like this compound, achieving site-selective arylation is a significant challenge. The relative reactivity of the bromine atoms at C3, C4, and C5 will determine the outcome of the reaction. Based on general principles observed in other heterocyclic systems, the C5-bromine is expected to be the most reactive site for oxidative addition to the palladium(0) catalyst due to the electronic influence of the adjacent nitro group. rsc.org
Studies on the Suzuki-Miyaura coupling of other polyhalogenated heterocycles have demonstrated that site-selectivity can be controlled by carefully choosing the catalyst, ligands, and reaction conditions. rsc.org For instance, in some systems, the choice of phosphine (B1218219) ligand has been shown to direct the coupling to a specific position. nih.gov
| Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 3-Chloroindazole | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 | nih.gov |
| 4-Bromopyrazole | Phenylboronic acid | P1 Precatalyst | - | K₃PO₄ | Dioxane/H₂O | 60 | 86 | nih.gov |
| 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | 80 | 75 | nih.gov |
| Tricyclopropylbismuth | Aryl Bromides | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 90 | High | organic-chemistry.org |
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Related Heterocycles.
Nucleophilic Aromatic Substitution with Bromine Displacement
The bromine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNA_r). pressbooks.pubchemguide.co.uk The electron-withdrawing nitro group significantly activates the pyrazole ring towards nucleophilic attack, making the displacement of the bromide ions feasible. libretexts.org
The general mechanism of SNA_r involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent expulsion of the bromide ion restores the aromaticity of the pyrazole ring.
The regioselectivity of nucleophilic substitution will depend on the relative stability of the Meisenheimer complex formed upon attack at each of the three positions. The C5 position is a likely site for nucleophilic attack due to the strong activation by the N1-nitro group. However, the C3 and C4 positions are also activated and could potentially react. In a related compound, 3,4,5-trinitro-1H-pyrazole, nucleophilic substitution has been observed to occur preferentially at the C4 position. researchgate.netscispace.com This suggests that the electronic environment of the pyrazole ring plays a complex role in directing nucleophilic attack.
A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the bromine atoms. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, would influence the outcome and selectivity of the substitution. For example, in the reaction of halogenoalkanes with ammonia, the reaction can proceed via an SN2 or SN1 mechanism depending on the substrate. chemguide.co.uk
Reactivity of the Nitro Group at N1-Position
The nitro group at the N1-position of the pyrazole ring is a key determinant of the molecule's chemical behavior, rendering the pyrazole ring electron-deficient and susceptible to certain transformations.
Nucleophilic Substitution of the Nitro Group
The N-nitro group in 1-nitropyrazoles can act as a leaving group in nucleophilic substitution reactions, a reactivity that is significantly influenced by the substitution pattern on the pyrazole ring.
While direct studies on the nucleophilic displacement of the N1-nitro group in this compound are not extensively documented, valuable insights can be drawn from the behavior of analogous compounds like 3,4,5-trinitropyrazole. In N-unsubstituted 3,4,5-trinitropyrazole, nucleophilic attack preferentially occurs at the C4-position, leading to the displacement of the C4-nitro group. researchgate.net Conversely, in N-substituted 3,4,5-trinitropyrazoles, such as 1-methyl-3,4,5-trinitropyrazole, nucleophiles selectively attack the C5-position, resulting in the substitution of the C5-nitro group. researchgate.net This highlights a critical principle: the position of substitution on the pyrazole ring dictates the regioselectivity of nucleophilic attack.
In the case of 1,3,4-trinitropyrazole, the N-nitro group itself undergoes cine-substitution under the action of various nucleophiles, providing a pathway to 5-substituted 3,4-dinitropyrazoles. This demonstrates that the N1-nitro group can indeed be a reactive site for nucleophilic substitution.
Table 1: Regioselectivity of Nucleophilic Nitro Group Displacement in Nitropyrazoles
| Compound | Position of Nucleophilic Attack | Substituted Product | Reference |
| 3,4,5-Trinitro-1H-pyrazole | C4 | 4-Substituted-3,5-dinitropyrazole | researchgate.net |
| 1-Methyl-3,4,5-trinitropyrazole | C5 | 5-Substituted-1-methyl-3,4-dinitropyrazole | researchgate.net |
This table illustrates the influence of N-substitution on the regioselectivity of nucleophilic substitution in trinitropyrazoles.
The reactivity of nitropyrazoles in nucleophilic substitution reactions is a delicate balance of steric and electronic effects. The strongly electron-withdrawing nature of the nitro group activates the pyrazole ring towards nucleophilic attack. mdpi.com In this compound, the three bromine atoms further enhance the electrophilicity of the ring through their inductive electron-withdrawing effects.
However, steric hindrance plays a crucial role. The bulky bromine atoms at the C3, C4, and C5 positions can shield the pyrazole ring from the approach of a nucleophile. libretexts.orgmasterorganicchemistry.com This steric congestion would likely disfavor direct nucleophilic attack on the ring carbons. Consequently, nucleophilic attack at the less sterically hindered N1-nitro group might be a more plausible pathway, although this remains to be experimentally verified for this specific compound. In reactions of phenyl 2,4,6-trinitrophenyl ethers with amines, increased steric hindrance at the nucleophile was found to significantly decrease the reaction rate. rsc.org This underscores the general principle that bulky substituents can impede nucleophilic substitution. libretexts.orgmasterorganicchemistry.comnih.gov
Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functionalities
The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, transforming an electron-withdrawing group into a strongly electron-donating group. masterorganicchemistry.com For this compound, reduction of the N1-nitro group would yield 1-amino-3,4,5-tribromo-1H-pyrazole.
Common reagents for the reduction of aromatic nitro compounds include metals in acidic media (e.g., Sn, Fe, Zn with HCl) and catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts). masterorganicchemistry.com The reduction of C-nitropyrazoles to their corresponding aminopyrazoles has been documented, indicating that the pyrazole ring is stable to these reduction conditions. researchgate.net It is therefore anticipated that the N-nitro group of this compound could be selectively reduced to an amino group using standard methodologies. The resulting 1-aminopyrazole could then serve as a versatile intermediate for further functionalization.
Transformations Involving the Pyrazole Ring System
Beyond the reactivity of the nitro group, the pyrazole ring itself can participate in various chemical transformations, offering avenues for the synthesis of more complex heterocyclic systems.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The pyrazole ring, as a five-membered aromatic heterocycle, can potentially participate in cycloaddition reactions. [3+2] cycloaddition reactions, in particular, are powerful tools for the construction of five-membered rings. uchicago.edu While there are no specific reports on this compound acting as a dipolarophile or a 1,3-dipole in such reactions, the reactivity of related systems provides valuable precedents.
For instance, nitropyrazoles have been synthesized via [3+2] cycloaddition reactions. One study describes the formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole from the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene and an N-aryl-C-arylnitrylimine, followed by elimination. nih.gov This demonstrates that the pyrazole ring bearing a nitro group can be constructed through a cycloaddition-elimination sequence.
Furthermore, the pyrazole core can be a component in multicomponent reactions that involve [3+2] cycloaddition key steps, leading to the formation of diverse pyrazole derivatives. nih.gov Given the electron-deficient nature of the pyrazole ring in this compound, it could potentially act as a dipolarophile in reactions with suitable 1,3-dipoles. The outcome of such reactions would be highly dependent on the specific reaction conditions and the nature of the dipole.
Ring-Opening and Rearrangement Processes
The pyrazole ring is generally characterized by its aromatic stability. However, under specific conditions, particularly when bearing certain substituents, it can undergo ring-opening and rearrangement reactions. For nitropyrazoles, the presence of the nitro group can facilitate such transformations.
Research into related pyrazole systems has shed light on potential reaction cascades. For instance, the transient formation of a pyrazole nitrene from a 5-azido-4-nitro-1-phenylpyrazole has been shown to initiate a sequence of events leading to ring opening and recyclization. This process results in a formal C-H acetoxylation and the reduction of the azide (B81097) to an amine without the need for external oxidizing or reducing agents mdpi.com. While this specific reaction starts from an azido (B1232118) precursor, it highlights the potential for the pyrazole ring to be involved in complex intramolecular redox processes, a pathway that could be accessible to this compound under appropriate conditions, such as thermal or photochemical activation, to generate a nitrene-like intermediate.
In a different study, the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrylimine unexpectedly yielded a 1-phenyl-5-nitropyrazole instead of the anticipated pyrazoline. This outcome was the result of a unique chloroform (B151607) elimination process, underscoring the potential for facile elimination and rearrangement pathways in the synthesis and reaction of nitropyrazoles nih.gov.
Furthermore, investigations into the behavior of N-formyl pyrazolines under Bechamp conditions (iron in acidic medium) have revealed an unanticipated cleavage and rearrangement to form 2-aryl quinolines. The proposed mechanism involves the initial cleavage of the N-formyl group, followed by a retro-Michael addition, which constitutes a ring-opening of the pyrazoline intermediate acs.org. This demonstrates that the pyrazole core can be susceptible to ring-opening, particularly when the nitrogen substituent is labile.
While direct studies on the ring-opening and rearrangement of this compound are not extensively documented, the reactivity of analogous compounds suggests that such pathways are plausible and could be triggered by thermal, photochemical, or chemical means, especially those that can engage the nitro group or lead to the formation of reactive intermediates.
N-Substituent Cleavage and Further Functionalization
The bond between the pyrazole ring and the N-nitro group is a critical focal point for the chemical reactivity of this compound. The cleavage of this bond would yield the 3,4,5-tribromo-1H-pyrazole anion, a versatile precursor for a variety of functionalized pyrazoles.
The cleavage of N-substituents from pyrazole rings is a known strategy for diversification. For example, the devinylation of 3,4,5-tribromo-1-vinylpyrazole to the corresponding N-unsubstituted pyrazole has been reported. This N-H pyrazole can then undergo further functionalization, for instance, through regioselective bromine-lithium exchange at the 5-position, allowing for the introduction of various electrophiles.
More directly relevant is the study of nucleophilic substitution on nitropyrazoles. Research on 1-amino-3,5-dinitropyrazole and 1-methoxymethyl-3,4,5-trinitropyrazole has demonstrated that the nitro group can be displaced by nucleophiles researchgate.net. In the case of 1-methoxymethyl-3,4,5-trinitropyrazole, reaction with N-nucleophiles such as aliphatic amines and hydrazine (B178648) derivatives leads to the substitution of the nitro group at the 4-position. This indicates the lability of the C-NO2 bond, and by extension, suggests that the N-NO2 bond in this compound could also be susceptible to cleavage under appropriate nucleophilic conditions.
The cleavage of the N-nitro group would be a key step in the further functionalization of the tribromopyrazole core. Once the N-H pyrazole is formed, a wide array of N-substituents can be introduced via standard N-alkylation or N-arylation protocols, leading to a diverse library of compounds with potentially varied biological activities and material properties.
| Starting Material | Reagent/Condition | Product | Reaction Type |
| 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Heating | Rearranged product | Rearrangement/Ring-opening |
| (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-arylnitrylimine | Reaction | 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | Rearrangement/Elimination |
| N-formyl pyrazolines | Bechamp conditions (Fe/acid) | 2-aryl quinolines | N-substituent cleavage/Ring-opening |
| 1-methoxymethyl-3,4,5-trinitropyrazole | N-nucleophiles | 4-substituted-1-methoxymethyl-3,5-dinitropyrazole | Nucleophilic substitution (of C-NO2) |
Exploration of Novel Reaction Pathways and Catalytic Transformations
The heavily halogenated and nitrated structure of this compound makes it an intriguing candidate for exploration in novel reaction pathways, particularly those involving catalysis. The three bromine atoms on the pyrazole ring are potential handles for cross-coupling reactions, a cornerstone of modern organic synthesis.
While catalytic studies directly involving this compound are not widely reported, the reactivity of a closely related analogue, 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole, in Suzuki-Miyaura cross-coupling reactions has been explored through computational methods . These DFT calculations suggest that the bromine atoms can act as leaving groups, and the electron-withdrawing nature of the nitrophenyl group activates the pyrazole ring for such transformations. It is highly probable that the N-nitro group in the title compound would exert a similar activating effect, making the C-Br bonds susceptible to oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling cycles.
The successful application of Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination reactions would allow for the selective functionalization of the C-3, C-4, and C-5 positions of the pyrazole ring, paving the way for the synthesis of complex, poly-substituted pyrazoles that would be difficult to access through other means. The regioselectivity of these transformations would be an interesting aspect to investigate, as the electronic environment of each bromine atom is slightly different.
Furthermore, the N-nitro group itself could play a role in directing or participating in novel catalytic cycles. Its electron-withdrawing nature could influence the acidity of the C-H bonds on potential substituents, opening up possibilities for catalytic C-H activation/functionalization reactions on derivatives of the title compound.
The exploration of these catalytic transformations would significantly expand the synthetic utility of this compound, transforming it from a simple halogenated nitroaromatic compound into a versatile building block for the construction of a wide range of more complex molecular architectures.
| Potential Reaction | Catalyst | Reactant | Potential Product |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Arylboronic acid | Aryl-substituted nitropyrazole |
| Heck Coupling | Pd(OAc)2 | Alkene | Alkenyl-substituted nitropyrazole |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI | Alkyne | Alkynyl-substituted nitropyrazole |
| Buchwald-Hartwig Amination | Pd catalyst, ligand | Amine | Amino-substituted nitropyrazole |
Comprehensive Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework and probing the electronic environment of heteroatoms within a molecule.
Due to the substitution pattern of 3,4,5-Tribromo-1-nitro-1H-pyrazole, the pyrazole (B372694) ring itself lacks any protons. Therefore, no signals corresponding to the pyrazole ring protons would be expected in the ¹H NMR spectrum. Any observed signals would arise from impurities or, if the N-nitro group were to be replaced by an N-H, a broad singlet corresponding to the N-H proton would be observed. The chemical shift of such a proton would be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum is anticipated to display three distinct signals corresponding to the three carbon atoms of the pyrazole ring (C3, C4, and C5). The chemical shifts of these carbons would be significantly influenced by the attached bromo and nitro substituents. Based on data for related compounds, the carbon atoms bonded to bromine are expected to appear at relatively upfield shifts compared to those in unsubstituted pyrazole, due to the heavy atom effect. Conversely, the presence of the electron-withdrawing nitro group on the nitrogen atom would lead to a general downfield shift for all ring carbons. The precise chemical shifts would provide valuable information about the electronic distribution within the heterocyclic ring. researchgate.net
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
No experimental data for this compound has been found in the searched literature.
¹⁵N NMR spectroscopy would be a powerful technique to directly probe the nitrogen atoms of the pyrazole ring and the nitro group. The spectrum is expected to show three signals: one for the N1 atom bearing the nitro group, one for the N2 atom, and one for the nitrogen of the nitro group itself. The chemical shift of the N1 atom would be significantly downfield due to the direct attachment of the electron-withdrawing nitro group. The N2 atom's chemical shift would also be influenced by the adjacent bromo substituents. The nitro group nitrogen would appear in a characteristic region for such functional groups. nih.gov
Predicted ¹⁵N NMR Data for this compound
| Nitrogen Atom | Predicted Chemical Shift (ppm) |
| N1 | Data not available |
| N2 | Data not available |
| NO₂ | Data not available |
No experimental data for this compound has been found in the searched literature.
Given the absence of protons on the pyrazole ring, standard 2D NMR experiments like COSY (Correlated Spectroscopy), which shows proton-proton couplings, and NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space proton-proton interactions, would be of limited use for the core structure. However, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial if there were any alkyl or aryl substituents on the molecule. These techniques establish one-bond and multiple-bond correlations, respectively, between protons and carbons, which is fundamental for unambiguous assignment of the carbon skeleton.
Infrared (IR) Spectroscopy: Vibrational Modes and Functional Group Identification
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by the absorption bands of the nitro group. Strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are anticipated to appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-Br stretching vibrations typically occur in the fingerprint region of the spectrum, at lower wavenumbers (below 700 cm⁻¹), and can be challenging to assign definitively without comparative analysis of similar compounds. researchgate.net
Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| NO₂ (asymmetric) | 1500-1600 |
| NO₂ (symmetric) | 1300-1400 |
| C-Br | < 700 |
Specific experimental IR data for this compound is not available in the public domain.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation patterns upon ionization.
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₃Br₃N₃O₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum.
Table 1: Theoretical HRMS Data for C₃Br₃N₃O₂ This table is generated based on theoretical calculations for the specified elemental composition.
| Molecular Formula | Isotope Combination | Theoretical m/z |
| C₃⁷⁹Br₃N₃O₂ | Most abundant (using ⁷⁹Br) | 346.7649 |
| C₃⁷⁹Br₂⁸¹BrN₃O₂ | Combination with one ⁸¹Br | 348.7629 |
| C₃⁷⁹Br⁸¹Br₂N₃O₂ | Combination with two ⁸¹Br | 350.7608 |
| C₃⁸¹Br₃N₃O₂ | Combination with three ⁸¹Br | 352.7588 |
Elucidation of Fragmentation Pathways
The fragmentation of nitropyrazoles in a mass spectrometer typically follows predictable pathways, often initiated by the loss of the nitro group. researchgate.net For 4-nitropyrazole, common fragments observed are associated with the loss of the nitro group ([M-NO₂]⁺) and oxygen ([M-O]⁺). researchgate.net
Based on the fragmentation patterns of related nitropyrazoles, a probable fragmentation pathway for this compound can be proposed. The primary fragmentation event would likely be the cleavage of the N-NO₂ bond, which is relatively weak, leading to the loss of a nitrogen dioxide radical (•NO₂).
A proposed pathway is as follows:
Loss of Nitro Group: The molecular ion [C₃Br₃N₃O₂]⁺ first loses the nitro group to form a stable tribromo-pyrazole fragment ion [C₃Br₃N₂]⁺. researchgate.netresearchgate.net
Loss of HCN: This pyrazole fragment could then undergo ring cleavage, a common pathway for pyrazoles, leading to the expulsion of a neutral hydrogen cyanide (HCN) molecule. researchgate.net
Loss of Bromine: Sequential loss of bromine atoms (•Br) or molecular bromine (Br₂) from the various fragments is also a highly probable event.
These fragmentation steps help to confirm the presence and location of the different substituents on the pyrazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties
UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between different energy levels.
The UV-Vis spectrum of this compound is expected to be influenced by the pyrazole ring and its substituents. The pyrazole ring itself is an aromatic heterocycle that exhibits π → π* transitions. Studies on the parent 1H-pyrazole show absorption in the 200–250 nm range. researchgate.netnist.gov
The substituents on the pyrazole ring significantly modify its electronic absorption properties:
Nitro Group (NO₂): The nitro group acts as a powerful chromophore and an electron-withdrawing group. It introduces n → π* transitions (due to the non-bonding electrons on the oxygen atoms) and also participates in the π-electron system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.
Bromo Groups (Br): The bromine atoms, with their lone pairs of electrons, act as auxochromes. They can also cause a bathochromic shift and an increase in the intensity of the absorption bands.
Therefore, the combination of the tribrominated pyrazole core with a nitro group is expected to result in absorption maxima at significantly longer wavelengths compared to the unsubstituted pyrazole, likely extending into the near-UV region. While a specific spectrum for this compound is not available, related nitropyrazoles show characteristic absorptions for the nitro group. acrhem.org No information regarding the fluorescence properties of this compound was found in the reviewed literature.
X-ray Crystallography: Solid-State Structure and Conformation
Although a specific crystal structure for this compound has not been reported in the searched literature, data from closely related substituted nitropyrazoles can provide valuable insights into the expected structural features. uni-muenchen.denih.gov
In related substituted pyrazole structures, the pyrazole ring is generally planar. uni-muenchen.denih.gov The bond lengths and angles are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group and the bulky bromine atoms would be expected to cause some distortion in the ring geometry compared to unsubstituted pyrazole.
The nitro group attached to the nitrogen atom (N1) is often twisted out of the plane of the pyrazole ring to minimize steric hindrance with the adjacent bromine atom at position 5. The degree of this twist is described by the dihedral angle. For example, in some N-substituted nitropyrazoles, the torsion angle of the nitro group can vary. uni-muenchen.de
The table below presents typical bond lengths and angles observed in substituted nitropyrazole structures, which can be considered representative of the values expected for this compound. uni-muenchen.denih.gov
Table 2: Representative Bond Lengths and Angles for a Substituted Nitropyrazole Ring This table presents typical data from related crystalline structures, as a specific structure for this compound is not available.
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths (Å) | N1-N2 | ~1.32 Å |
| N2-C3 | ~1.33 Å | |
| C3-C4 | ~1.41 Å | |
| C4-C5 | ~1.37 Å | |
| C5-N1 | ~1.39 Å | |
| C-Br | ~1.85 - 1.90 Å | |
| N1-N(nitro) | ~1.45 Å | |
| N-O (nitro) | ~1.22 Å | |
| **Bond Angles (°) ** | C5-N1-N2 | ~112° |
| N1-N2-C3 | ~105° | |
| N2-C3-C4 | ~111° | |
| C3-C4-C5 | ~106° | |
| C4-C5-N1 | ~106° | |
| Dihedral Angles (°) | C5-N1-N(nitro)-O | Variable (significant twist expected) |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structure of this compound has not been publicly reported. However, based on the analysis of similar halogenated and nitrated pyrazole derivatives, several key intermolecular interactions would be expected to govern its crystal packing. The presence of three bromine atoms, a nitro group, and the pyrazole ring itself provides multiple sites for potential non-covalent interactions.
Halogen Bonding: The bromine atoms on the pyrazole ring are highly likely to participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich atom, such as an oxygen atom of the nitro group or a nitrogen atom of a neighboring pyrazole ring. These interactions can be highly directional and play a significant role in the formation of a stable crystal lattice.
π-π Stacking: The aromatic pyrazole rings could engage in π-π stacking interactions. The electron-withdrawing nature of the bromo and nitro substituents would influence the electron density of the ring, potentially leading to offset or "slipped" stacking arrangements to minimize electrostatic repulsion.
Without experimental crystallographic data, a definitive description of the crystal packing remains speculative.
Tautomerism and Isomerism Studies
Experimental Investigation of Tautomeric Preferences (e.g., in solution vs. solid state)
No specific experimental studies on the tautomerism of this compound in either the solution or solid state have been found in the reviewed literature. The tautomerism in pyrazoles typically involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For an N-unsubstituted pyrazole, this results in two tautomeric forms.
In the case of this compound, the situation is different as it is an N-nitrated derivative. The primary isomeric consideration would be the position of the nitro group. The name "1-nitro" specifies that the nitro group is attached to one of the nitrogen atoms. However, without experimental verification, the possibility of other isomers, such as C-nitro pyrazoles formed under different synthetic conditions, cannot be entirely ruled out.
Studies on related pyrazole systems have shown that the tautomeric equilibrium can be influenced by several factors, including the nature and position of substituents, the solvent, temperature, and the physical state (solution or solid). beilstein-journals.orgnih.govfu-berlin.de For instance, electron-withdrawing groups can favor one tautomer over another. nih.gov In the solid state, crystal packing forces can "lock" the molecule into a single tautomeric form. mdpi.com
To experimentally investigate the tautomeric preferences of this compound, a combination of techniques would be necessary:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, variable-temperature NMR studies could potentially identify the presence of different tautomers and allow for the determination of their relative populations.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous evidence of the tautomeric form present in the solid state.
Infrared (IR) and Raman Spectroscopy: These techniques could also provide insights into the tautomeric state by observing characteristic vibrational modes associated with different functional groups in each tautomer.
Given the absence of such studies, the tautomeric behavior of this compound remains an open area for future research.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Building Block in the Synthesis of Complex Molecules
The strategic placement of multiple reactive sites on the pyrazole (B372694) ring allows 3,4,5-tribromo-1-nitro-1H-pyrazole to serve as a valuable synthon, or building block, for more elaborate chemical structures. The carbon-bromine bonds and the nitrogen-nitro bond can be selectively targeted to introduce a wide array of functional groups.
Precursor for Polysubstituted Pyrazole Derivatives
The synthesis of polysubstituted pyrazoles is a major area of chemical research, as these compounds often exhibit significant biological and material properties. nih.govpharmajournal.net this compound is an excellent starting material for this purpose. The bromine atoms can be selectively replaced through various cross-coupling reactions. For instance, Suzuki-Miyaura reactions on N-protected tribromopyrazoles have been shown to be highly site-selective, allowing for the synthesis of 3,4,5-triarylpyrazoles or 3,5-diaryl-4-bromopyrazoles by controlling the stoichiometry of the arylboronic acid. researchgate.net This demonstrates that the bromine atoms can be sequentially and selectively substituted.
Furthermore, the compound can undergo bromine-lithium exchange, which creates a nucleophilic carbon center on the pyrazole ring. This intermediate can then react with various electrophiles to introduce new substituents at specific positions. mdpi.com The nitro group can also be chemically transformed; for example, refluxing this compound in benzene (B151609) results in the formation of 4-nitropyrazole, showcasing a rearrangement and debromination pathway. researchgate.net This reactivity makes it a versatile precursor for a diverse library of pyrazole derivatives that are otherwise difficult to synthesize. organic-chemistry.org
Synthesis of Fused Heterocyclic Systems and Polycycles
Fused heterocyclic compounds, where two or more rings share an edge, are of immense importance in medicinal chemistry and materials science. The functional groups on this compound can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of pyrazole-fused systems.
A common strategy involves the initial substitution of one or more bromine atoms with a side chain containing a reactive functional group. For example, a vinyl group can be introduced at the N1 position to form a vinylpyrazole. mdpi.com If a substituent at the C5 position also contains a suitable reactive partner, ring-closing metathesis (RCM) can be employed to construct a new ring fused to the pyrazole core. This approach has been successfully used to generate novel heterocycles like 5H-pyrazolo[5,1-b] mdpi.comnih.govthiazine from a 5-allylthio-1-vinylpyrazole precursor, which can be derived from tribromopyrazole. researchgate.net This methodology highlights the potential of using this compound as a scaffold to build complex polycyclic architectures.
Potential in High-Energy Density Materials (Analogy to Trinitropyrazoles)
Nitrated pyrazoles are a prominent class of energetic materials, valued for their high density, high heat of formation, thermal stability, and powerful detonation performance. mdpi.comnih.gov Compounds such as 3,4,5-trinitropyrazole (TNP) are examples of exhaustively C-nitrated pyrazoles that have been synthesized and studied for their energetic properties. nih.govresearchgate.net
By analogy, this compound possesses features that suggest its potential in the field of high-energy density materials (HEDMs). The pyrazole ring itself is rich in nitrogen, which is a desirable characteristic for energetic compounds as it leads to the release of a large amount of energy and the formation of stable N₂ gas upon decomposition. The presence of a nitro group, a primary energetic functional group (explosophore), and three heavy bromine atoms would contribute to a high molecular weight and high density, which are critical parameters for detonation performance.
Designing Energetic Compounds with Tunable Properties
A key goal in materials science is the ability to fine-tune the properties of a compound for a specific application. This compound offers a platform for designing energetic compounds with tailored characteristics. The bromine atoms serve as versatile leaving groups that can be replaced by various other explosophoric groups, such as nitro (–NO₂), azido (B1232118) (–N₃), or nitramino (–NHNO₂) groups.
This strategic substitution allows for the systematic modification of the compound's energetic properties, including:
Detonation Velocity and Pressure: Increasing the number of nitro groups generally enhances detonation performance. mdpi.com
Oxygen Balance: Adjusting the elemental composition to bring the oxygen balance closer to zero can maximize the energy output.
Sensitivity: The introduction of certain groups or the formation of energetic salts can reduce sensitivity to impact and friction, making the material safer to handle. rsc.orgrsc.org
Thermal Stability: The inherent stability of the pyrazole ring, combined with the appropriate choice of substituents, can lead to materials with high decomposition temperatures. mdpi.com
The ability to create a range of derivatives from a single precursor allows for the systematic study of structure-property relationships, facilitating the rational design of new HEDMs with an optimal balance of performance and safety. mdpi.com
Illustrative Comparison of Energetic Compound Properties
| Compound | Density (g·cm⁻³) | Detonation Velocity (m/s) | Key Features |
| RDX (Benchmark) | 1.82 | 8748 | Commonly used high explosive. rsc.org |
| LLM-116 (4-amino-3,5-dinitropyrazole) | 1.90 | 8497 | Insensitive high explosive with high thermal stability. mdpi.com |
| Hypothetical Tribromo-Nitropyrazole Derivative | >2.0 (Predicted) | Variable | High density due to bromine; properties tunable via substitution. |
Table 2: A comparison of properties for a benchmark explosive (RDX) and a known energetic pyrazole (LLM-116), illustrating the parameters that can be tuned in energetic materials design. rsc.orgmdpi.com
Development of Novel Synthetic Reagents and Catalysts
Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. mdpi.com The specific arrangement of nitrogen atoms in the pyrazole ring makes them effective at coordinating with metal centers. The electronic properties of the pyrazole ligand can significantly influence the activity and selectivity of the resulting catalyst.
This compound could serve as a precursor for a new class of specialized ligands. The strong electron-withdrawing effects of the three bromine atoms and the nitro group would make the pyrazole ring highly electron-deficient. A ligand derived from this scaffold would have unique electronic properties compared to more common alkyl- or aryl-substituted pyrazole ligands. Catalysts incorporating such ligands could exhibit novel reactivity in a variety of transformations, such as oxidation reactions or C-H activation.
Intermediate in the Synthesis of Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and dyes. globalresearchonline.net Pyrazole-containing molecules form the basis of many commercial products in these sectors. pharmajournal.netmdpi.com
Given its multiple reactive sites, this compound is a versatile intermediate for the synthesis of such high-value fine chemicals. Its ability to undergo selective substitutions allows for the construction of complex pyrazole derivatives with precisely controlled substitution patterns. This controlled functionalization is crucial for developing structure-activity relationships (SAR) in drug discovery or for optimizing the performance of an agricultural chemical. nih.govmdpi.com The transformation of this compound into 4-nitropyrazole is a clear example of its utility as an intermediate for producing other valuable pyrazole-based chemicals. researchgate.net
Conclusion and Future Research Directions
Summary of Key Findings on 3,4,5-Tribromo-1-nitro-1H-pyrazole
As a heavily substituted pyrazole (B372694), this compound is defined by the significant electronic influence of its substituents. The pyrazole ring itself is an aromatic heterocycle known for its relative stability. nih.gov However, the presence of three bromine atoms and a nitro group, all of which are strongly electron-withdrawing, is expected to profoundly decrease the electron density of the pyrazole ring. This would make the ring less susceptible to electrophilic substitution than a standard pyrazole and would increase the acidity of any remaining C-H protons, though in this specific molecule, all ring carbons are substituted. pharmaguideline.com
The synthesis of this compound would likely start from 3,4,5-tribromopyrazole, a known derivative. nih.gov The subsequent step would involve N-nitration, a common reaction for pyrazoles, to introduce the nitro group at the N1 position. researchgate.netresearchgate.net The resulting molecule is anticipated to be a dense, potentially energetic material, given the combination of high molar mass from the bromine atoms and the energy-releasing nitro group. nih.govresearchgate.net Its chemistry is predicted to be dominated by reactions involving the N-nitro group and potential nucleophilic substitution of the bromine atoms under specific conditions.
Current Limitations and Remaining Challenges in Understanding its Chemistry
The primary limitation in the study of this compound is the scarcity of dedicated experimental data. The synthesis of polysubstituted pyrazoles can present significant challenges, including the need for harsh reaction conditions and the potential for selectivity issues. rsc.org Traditional nitration methods, for instance, often employ strong acids and high temperatures, which can be hazardous and lead to by-products. nih.gov
A key challenge is understanding the interplay between the multiple electron-withdrawing groups. This high degree of substitution could lead to unusual reactivity or instability. Characterizing such a complex molecule and its reaction intermediates would require sophisticated analytical techniques. Furthermore, predicting its solid-state properties, such as crystal packing and thermal stability, which are crucial for energetic materials, remains a significant hurdle without experimental crystallographic data. ed.ac.uk
Emerging Research Frontiers
Overcoming the current limitations requires the application of modern synthetic and analytical methodologies. The future of research on this compound and related compounds will likely be shaped by several emerging frontiers.
Future research must focus on developing milder and more efficient synthetic routes. This includes the exploration of alternative nitrating agents to move away from traditional harsh methods, which would improve the safety and sustainability of the synthesis. nih.gov There is also significant potential in developing novel catalytic systems, possibly involving transition metals, to control the regioselective halogenation and functionalization of the pyrazole core, allowing for more precise molecular engineering.
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential. Advanced spectroscopic techniques, such as specialized multi-nuclear NMR and FT-IR spectroscopy, are critical for unambiguous structure confirmation of halogenated and nitrated pyrazoles. nih.govmdpi.com The use of in-situ monitoring tools would be particularly transformative, allowing researchers to observe reactions in real-time. This can help identify transient intermediates and build a detailed kinetic understanding of the synthetic processes, leading to more optimized and controlled procedures.
Flow chemistry has emerged as a powerful technology for the synthesis of nitrogen-containing heterocycles like pyrazoles. mdpi.comnih.gov Its adoption for the synthesis of this compound offers numerous advantages. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing potentially exothermic nitration reactions safely. galchimia.comselectscience.net This technology enables improved scalability, higher yields, and enhanced safety profiles, making it an ideal platform for exploring the chemistry of energetic or hazardous materials. mdpi.com
In the absence of extensive experimental data, computational chemistry provides invaluable predictive power. Density Functional Theory (DFT) and other advanced computational models can be used to predict the geometric and electronic structure of this compound. mdpi.commdpi.com These models can calculate key properties such as stability, vibrational frequencies (to compare with IR spectra), and NMR shifts. mdpi.com Furthermore, computational chemistry can be used to explore potential reaction pathways, calculate activation energies, and elucidate complex reaction mechanisms, thereby guiding experimental design and saving significant laboratory resources. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for introducing nitro and bromo groups into the pyrazole ring system?
- Methodological Answer : The synthesis of polyhalogenated pyrazoles often involves sequential halogenation and nitration steps. For example, bromination can be achieved using bromine in acetic acid or HBr with oxidizing agents like H₂O₂, while nitration typically employs mixed acids (HNO₃/H₂SO₄) under controlled temperatures . Key challenges include regioselectivity and avoiding over-halogenation. Reaction monitoring via TLC or HPLC is critical to isolate intermediates.
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 3,4,5-Tribromo-1-nitro-1H-pyrazole derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : The deshielded proton at the nitro-substituted position (C1) typically shows a distinct singlet, while brominated carbons (C3, C4, C5) exhibit characteristic downfield shifts. Coupling constants can differentiate between positional isomers .
- IR : Strong absorbance bands for nitro (1520–1350 cm⁻¹) and C-Br (650–500 cm⁻¹) groups confirm functionalization .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for bromine .
Q. What safety protocols are essential when handling brominated nitro-pyrazoles?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with toxic vapors or powders.
- Store compounds in amber glass under inert gas (N₂/Ar) to prevent decomposition.
- Neutralize waste with reducing agents (e.g., NaHSO₃) before disposal, as nitro groups pose explosion risks under heat or friction .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve discrepancies in proposed molecular structures?
- Methodological Answer : X-ray crystallography provides unambiguous confirmation of regiochemistry in polyhalogenated pyrazoles. For example, SHELX software refines crystallographic data to map bond lengths and angles, distinguishing between 3,4,5-tribromo and alternative isomers. Challenges include growing high-quality crystals from polar solvents (e.g., DMSO/EtOH mixtures) and mitigating radiation damage during data collection .
Q. What strategies address contradictions in reactivity data during bromination of nitro-pyrazoles?
- Methodological Answer : Divergent reactivity may arise from steric hindrance or electronic effects. Computational studies (DFT) can predict electrophilic aromatic substitution (EAS) sites, while kinetic experiments (e.g., quenching reactions at intervals) identify intermediate species. For example, nitration before bromination may deactivate certain positions, altering regioselectivity .
Q. How can biological activity assays (e.g., MTT, LDH) be optimized for halogenated nitro-pyrazoles?
- Methodological Answer :
- MTT Assay : Use lower concentrations (1–50 µM) to avoid solubility issues in DMSO/PBS. Include controls for nitro-group cytotoxicity (e.g., compare with non-nitrated analogs) .
- LDH Assay : Lyse cells with Triton X-100 (1%) to validate membrane integrity. Normalize data to total protein content (Bradford assay) to account for compound interference .
Q. What computational approaches validate the electronic effects of bromo/nitro substituents on pyrazole reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For 3,4,5-Tribromo-1-nitro derivatives, electron-withdrawing groups reduce aromaticity, favoring SNAr reactions at C2 .
- Molecular Docking : AutoDock Vina assesses binding affinities to biological targets (e.g., enzymes), guiding SAR studies for drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
